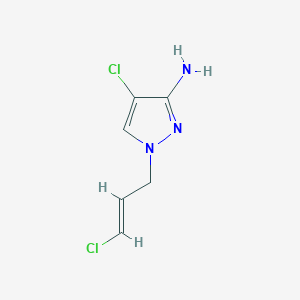
4-Chloro-1-(3-chloroprop-2-en-1-yl)-1H-pyrazol-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-1-(3-chloroprop-2-en-1-yl)-1H-pyrazol-3-amine is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
準備方法
The synthesis of 4-Chloro-1-(3-chloroprop-2-en-1-yl)-1H-pyrazol-3-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of the chloro groups: Chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride can be employed to introduce the chloro groups at the desired positions.
Attachment of the prop-2-en-1-yl group: This step involves the alkylation of the pyrazole ring with a suitable alkylating agent, such as allyl chloride, under basic conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.
化学反応の分析
4-Chloro-1-(3-chloroprop-2-en-1-yl)-1H-pyrazol-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides or hydroxides.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the chloro groups, where nucleophiles such as amines or thiols replace the chloro groups, forming new derivatives.
Addition: The double bond in the prop-2-en-1-yl group can participate in addition reactions with electrophiles, such as halogens or acids, resulting in the formation of addition products.
Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, catalysts such as palladium or platinum, and temperature control to optimize reaction rates and yields.
科学的研究の応用
4-Chloro-1-(3-chloroprop-2-en-1-yl)-1H-pyrazol-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s structural features make it a candidate for studying enzyme inhibition and receptor binding, contributing to the development of new drugs.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: It can be used in the development of new materials, such as polymers or coatings, due to its reactive functional groups.
作用機序
The mechanism by which 4-Chloro-1-(3-chloroprop-2-en-1-yl)-1H-pyrazol-3-amine exerts its effects depends on its interaction with molecular targets. For example, in biological systems, it may bind to specific enzymes or receptors, inhibiting their activity or altering their function. The pathways involved can include signal transduction, gene expression regulation, or metabolic processes. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to fully understand its mechanism of action.
類似化合物との比較
When compared to other pyrazole derivatives, 4-Chloro-1-(3-chloroprop-2-en-1-yl)-1H-pyrazol-3-amine stands out due to its unique combination of chloro and amine groups. Similar compounds include:
4-Chloro-1H-pyrazol-3-amine: Lacks the prop-2-en-1-yl group, resulting in different reactivity and applications.
1-(3-Chloroprop-2-en-1-yl)-1H-pyrazol-3-amine: Lacks the chloro group at position 4, affecting its chemical behavior.
4-Bromo-1-(3-chloroprop-2-en-1-yl)-1H-pyrazol-3-amine:
These comparisons highlight the importance of specific functional groups in determining the properties and uses of pyrazole derivatives.
特性
分子式 |
C6H7Cl2N3 |
|---|---|
分子量 |
192.04 g/mol |
IUPAC名 |
4-chloro-1-[(E)-3-chloroprop-2-enyl]pyrazol-3-amine |
InChI |
InChI=1S/C6H7Cl2N3/c7-2-1-3-11-4-5(8)6(9)10-11/h1-2,4H,3H2,(H2,9,10)/b2-1+ |
InChIキー |
WLMCGYRQRPEEPO-OWOJBTEDSA-N |
異性体SMILES |
C1=C(C(=NN1C/C=C/Cl)N)Cl |
正規SMILES |
C1=C(C(=NN1CC=CCl)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Bromo-2-ethoxy-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B13184840.png)
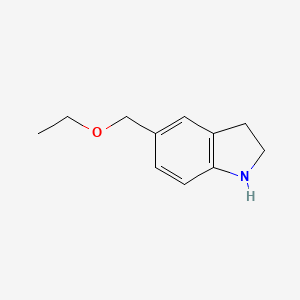
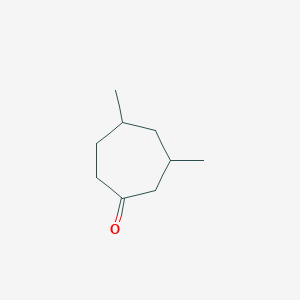
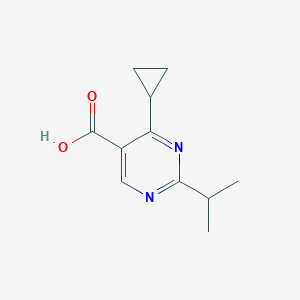
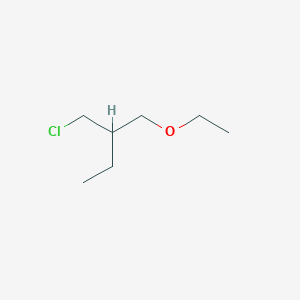
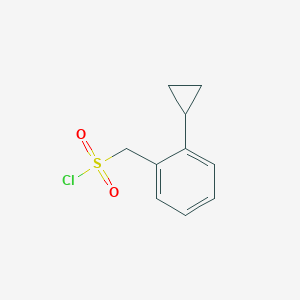
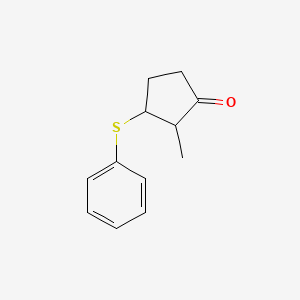
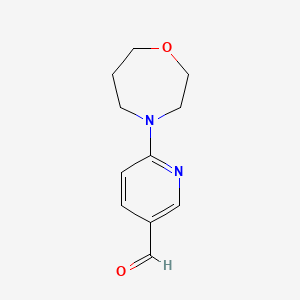
![2-[(2,4-Difluorophenyl)methyl]oxirane](/img/structure/B13184879.png)
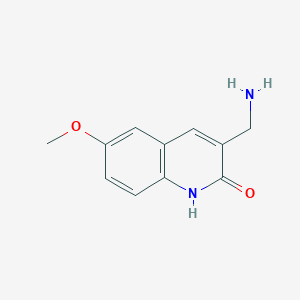
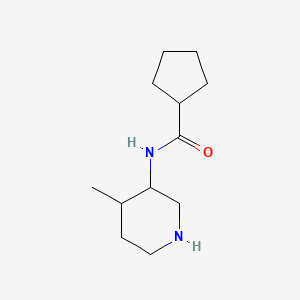

![1,3,5-Trimethyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B13184904.png)

